molecular formula C9H17NO3 B2366428 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol CAS No. 1872684-92-8

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol

Cat. No.: B2366428
CAS No.: 1872684-92-8
M. Wt: 187.239
InChI Key: RCFHAUKAKDJFIC-UHFFFAOYSA-N
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Description

1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H17NO3 . It is related to Piperidin-4-ol, which is a compound with the molecular formula C5H11NO and has a molecular weight of 101.15 g/mol . Piperidin-4-ol serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed novel methods and synthesized compounds related to "1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol," highlighting their importance in chemical synthesis and applications in medicinal chemistry.

  • Novel Synthesis Methods : A study introduced a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, demonstrating a novel approach for its production in large quantities. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).

  • Pharmacological Properties : Another study discussed the synthesis, pharmacological properties, and the use of derivatives of 1-substituted piperidines, including trihexyphenidyl, biperiden, and others. These derivatives showcase a wide range of pharmacological activities, making them significant in the development of new therapeutic agents (R. Vardanyan, 2018).

Medicinal Chemistry Applications

The applications in medicinal chemistry involve the investigation of the compound's derivatives for their potential therapeutic effects and the exploration of their chemical structures for drug development.

  • Anticonvulsant Drug Development : Research focused on aminoalkanol derivatives, exploring their potential in the search for new anticonvulsant drugs. The study detailed the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives, providing insights into their medicinal chemistry applications (Żesławska et al., 2020).

  • Neurological Disorder Treatments : Another study synthesized and biologically characterized a novel series of optically active molecules based on a piperidin-3-ol template. These compounds exhibited varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, highlighting their potential for treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Biochemical Analysis

Biochemical Properties

. They interact with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The antagonistic activities of these compounds against CCR5 have been evaluated .

Cellular Effects

The cellular effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented. Piperidine derivatives are known to have a wide range of effects on cells. For instance, they have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Piperidine derivatives are known to interact with the CCR5 receptor via a strong salt-bridge interaction . This interaction is believed to be crucial for their antagonistic activity against CCR5 .

Properties

IUPAC Name

1-(4-hydroxyoxolan-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFHAUKAKDJFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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